3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mavacamten, sold under the brand name Camzyos, is a medication used to treat obstructive hypertrophic cardiomyopathy. It is a small-molecule allosteric and cardiac myosin inhibitor. Mavacamten was developed by MyoKardia, a subsidiary of Bristol Myers Squibb. It was approved for medical use in the United States in April 2022 .
準備方法
The synthetic process for Mavacamten involves several steps. The compound is synthesized through a series of chemical reactions starting from 6-chloro-3-isopropyl pyrimidine-2,4-dione. The process includes the formation of various crystalline and amorphous forms of Mavacamten. The preparation methods also involve the use of solid dispersions and pharmaceutical compositions containing Mavacamten .
化学反応の分析
Mavacamten undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as specific solvents and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Mavacamten has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Mavacamten is used as a model compound to study the inhibition of cardiac myosin.
Biology: It is used to investigate the molecular mechanisms of hypertrophic cardiomyopathy.
Medicine: Mavacamten is primarily used to treat obstructive hypertrophic cardiomyopathy by reducing cardiac muscle contractility.
Industry: The compound is used in the development of new therapeutic agents targeting cardiac myosin
作用機序
Mavacamten exerts its effects by selectively and reversibly inhibiting the enzymatic activity of myosin, the fundamental motor of the sarcomere. This inhibition reduces the number of myosin-actin cross-bridges that form, thereby decreasing cardiac muscle contractility. The molecular targets and pathways involved include the sarcomere and its associated proteins .
類似化合物との比較
Mavacamten is unique in its ability to selectively inhibit cardiac myosin. Similar compounds include:
Aficamten: Another cardiac myosin inhibitor with a similar mechanism of action.
Nifedipine: A calcium channel blocker used to treat hypertrophic cardiomyopathy, but with a different mechanism of action.
Mavacamten stands out due to its specificity for cardiac myosin and its ability to reduce the need for invasive treatments in patients with hypertrophic cardiomyopathy .
特性
分子式 |
C15H19N3O2 |
---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
6-(1-phenylethylamino)-3-propan-2-yl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20) |
InChIキー |
RLCLASQCAPXVLM-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。